molecular formula C10H15N5O B11745577 2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11745577
M. Wt: 221.26 g/mol
InChI Key: GHGFFZMEINPOQX-UHFFFAOYSA-N
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Description

2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings connected via an ethan-1-ol linker, with a methyl group attached to one of the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of 1-methyl-1H-pyrazole-3-carbaldehyde: This can be achieved by the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde under acidic conditions.

    Reductive Amination: The 1-methyl-1H-pyrazole-3-carbaldehyde is then subjected to reductive amination with 1H-pyrazole-1-yl-ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The final step involves the hydroxylation of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole rings or the hydroxyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carbaldehyde
  • 1H-pyrazole-1-yl-ethan-1-amine
  • 2-(1H-pyrazol-1-yl)ethanol

Uniqueness

2-(3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole structure and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[3-[(1-methylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H15N5O/c1-14-4-2-9(12-14)8-11-10-3-5-15(13-10)6-7-16/h2-5,16H,6-8H2,1H3,(H,11,13)

InChI Key

GHGFFZMEINPOQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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